5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole
Description
This compound is a benzimidazole derivative featuring a dichloropurine moiety linked to a 2,3,5-tri-O-acetyl-β-D-ribofuranosyl group. Its molecular formula is inferred as C₁₈H₁₇Cl₂N₅O₇ (molecular weight ≈ 557 g/mol), though conflicting CAS numbers (143157-27-1 in and 443678-71-5 in ) suggest possible discrepancies in sourcing or stereochemical variations. The compound is likely investigated for its role as a nucleoside analog, targeting enzymes or receptors involved in nucleic acid metabolism .
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(5,6-dichlorobenzimidazol-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O7/c1-8(23)26-6-15-16(27-9(2)24)17(28-10(3)25)18(29-15)22-7-21-13-4-11(19)12(20)5-14(13)22/h4-5,7,15-18H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAILZPSFJJOYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=CC(=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzimidazole Synthesis via Cyclization
The foundational step in synthesizing the target compound involves constructing the 5,6-dichlorobenzimidazole core. A high-yield approach begins with 4,5-dichloro-1,2-phenylenediamine (36) , which undergoes cyclization with cyanogen bromide (BrCN) in methanol. This reaction produces 2-amino-5,6-dichlorobenzimidazole (37) with a 98% yield, a significant improvement over earlier methods that reported only 22% efficiency . The reaction mechanism proceeds via nucleophilic attack of the amine groups on cyanogen bromide, followed by intramolecular cyclization to form the benzimidazole ring (Figure 1).
Key Reaction Conditions
This optimized method eliminates side products and ensures scalability, making it the preferred route for industrial applications.
Ribosylation with Tri-O-acetyl-β-D-ribofuranosyl Groups
The critical step in attaching the ribofuranosyl moiety involves silylation and ribosylation . 2-Bromo-5,6-dichlorobenzimidazole (39) is first silylated using bis(trimethylsilyl)acetamide (BSA) to enhance nucleophilicity. Subsequent reaction with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TAR) in the presence of trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst produces 2-bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-benzimidazole (40b) .
Optimized Ribosylation Conditions
| Parameter | Value |
|---|---|
| Catalyst | TMSOTf (1.2 equiv.) |
| Solvent | Anhydrous acetonitrile |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | 67–72% |
Chromatographic purification is essential to separate N(3)-regioisomers, which form as minor byproducts (8–11% yield) .
Deprotection and Final Product Isolation
The acetyl protecting groups on the ribofuranosyl moiety are removed via treatment with methanolic ammonia (NH₃/MeOH). This step yields the deprotected derivative 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) , a known RNA synthesis inhibitor . However, for the target acetyl-protected compound, the reaction is halted at the tri-O-acetyl stage, and the product is isolated using silica gel chromatography .
Deprotection Challenges
-
Partial Deprotection: Overexposure to basic conditions leads to premature acetyl group removal, necessitating strict temperature control (0–5°C) .
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies and their efficiencies:
Mechanistic Insights and Optimization
-
Regioselectivity in Ribosylation: The use of TMSOTf promotes β-glycosidic bond formation due to its ability to stabilize oxocarbenium intermediates, favoring the desired N(1)-ribosylation over N(3)-isomers .
-
Side Reactions: Competing pathways during diazotization, such as nitration or oxidation, are mitigated by maintaining low temperatures (-10°C) and excluding light .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chlorine atoms on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted purine derivatives.
Scientific Research Applications
Overview
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole is a purine nucleoside analog that exhibits significant biological activity. This compound has been studied for its potential applications in various fields of biomedical research, particularly in the inhibition of RNA synthesis and its implications in cancer therapy.
Inhibition of RNA Synthesis
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole acts as a protected inhibitor of RNA synthesis. It causes premature termination of transcription, making it a valuable tool in studies related to gene expression and regulation . This property has been utilized to explore the mechanisms of transcriptional regulation in various cellular contexts.
Antitumor Activity
Research indicates that purine nucleoside analogs, including 5,6-Dichloropurine derivatives, exhibit broad antitumor activity. They target specific pathways involved in cancer cell proliferation and survival . Studies have demonstrated that this compound can effectively inhibit the growth of certain cancer cell lines by interfering with nucleic acid synthesis.
Virology Studies
The compound has been investigated for its antiviral properties. By inhibiting RNA synthesis, it may provide therapeutic benefits against RNA viruses. This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by binding to active sites.
Modulate Pathways: Affect cellular pathways by interacting with specific proteins or nucleic acids.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Compound A : 2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl-β-L-ribofuranosyl)-1H-benzimidazole (CAS 176161-18-5)
- Structure: Differs by a bromine substituent at position 2 and β-L-ribofuranosyl configuration.
- Molecular Weight : 524.15 g/mol (C₁₈H₁₇BrCl₂N₂O₇) .
- β-L-sugar configuration may reduce bioavailability compared to β-D analogs due to stereospecific enzyme interactions.
Compound B : 5,6-Dichlorobenzimidazole Riboside
- Structure : Lacks acetyl groups on the ribose and the purine moiety.
- Molecular Weight : ~400 g/mol (estimated).
- Inhibits CTD kinases (e.g., casein kinase II, CDKs) and induces p53-dependent apoptosis in cancer cells without genotoxic stress to healthy cells .
- Applications: Studied for oncology applications, particularly in colon adenocarcinoma models .
Research Findings and Mechanistic Insights
- Compound A: No therapeutic data available; primarily used in synthetic chemistry (e.g., carbohydrate research) .
- Compound B : Demonstrated selective cytotoxicity in cancer cells via p53 activation, highlighting the importance of the benzimidazole core and ribose moiety .
Biological Activity
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of RNA synthesis. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a dichloropurine moiety and a tri-O-acetylated ribofuranosyl group. Its molecular formula is with a molecular weight of 447.23 g/mol. The structural features contribute to its biological properties.
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole functions primarily as an inhibitor of RNA synthesis . It acts by causing premature termination of transcription processes in cells. This inhibition is crucial for its potential applications in antiviral and anticancer therapies.
Antiviral Activity
Research has demonstrated that this compound exhibits significant antiviral properties. For instance, studies have shown that it can inhibit viral replication in various cell lines by interfering with the transcription mechanism necessary for viral RNA synthesis.
- Case Study 1 : In a study conducted by Ljungman et al. (1999), the compound was tested against several RNA viruses and showed promising results in reducing viral load in infected cells.
Anticancer Activity
The compound has also been evaluated for its anticancer effects. It has been noted for its ability to selectively target cancer cells while sparing normal cells.
- Case Study 2 : Roele et al. (1999) reported that treatment with this compound led to a reduction in tumor growth in animal models by inducing apoptosis in cancerous cells.
In Vitro Studies
In vitro studies have provided insights into the pharmacodynamics of the compound:
- Cell Line Studies : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7) and demonstrated IC50 values indicating effective inhibition of cell proliferation.
- Mechanistic Insights : The mechanism of action was further elucidated through assays that showed increased levels of reactive oxygen species (ROS) upon treatment, suggesting oxidative stress as a pathway leading to cell death.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential:
- Tumor Models : Mice bearing xenograft tumors treated with the compound exhibited significant tumor regression compared to control groups.
- Toxicity Assessments : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand long-term effects.
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Lines Tested | Reference |
|---|---|---|---|
| Antiviral Activity | 12 | Various RNA viruses | Ljungman et al., 1999 |
| Anticancer Activity | 8 | HeLa, MCF-7 | Roele et al., 1999 |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Use factorial experimental design to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, optimize the acetylation of the ribofuranosyl moiety by testing acetic anhydride concentrations (10–50%) and reaction times (2–24 hours) .
- Monitor intermediate steps via TLC or HPLC, referencing protocols from benzimidazole derivatives synthesized under reflux in anhydrous dichloromethane (DCM) with Lewis acid catalysts .
- Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and confirm purity by elemental analysis (>98%) and NMR .
Q. What advanced spectroscopic and chromatographic techniques are recommended for structural characterization?
Methodological Answer:
- 1H/13C-NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the benzimidazole core and acetylated ribose .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular weight (e.g., calculated 524.15 g/mol vs. observed 524.14 g/mol) .
- HPLC : Employ reverse-phase C18 columns with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (80:20) to assess purity .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies at 40°C/75% RH for 6 months, analyzing degradation products via HPLC. Compare with baseline stability in desiccated, light-protected vials at -20°C .
- Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) to identify optimal storage solvents and avoid hydrolysis of acetyl groups .
Q. What analytical methods ensure batch-to-batch consistency in purity?
Methodological Answer:
Q. What is the role of acetyl protecting groups in the synthesis of this compound?
Methodological Answer:
- The 2,3,5-tri-O-acetyl groups on the ribofuranosyl moiety prevent undesired glycosidic bond cleavage during nucleophilic substitution at the benzimidazole N1 position. Deprotection (e.g., with NH3/MeOH) is performed post-synthesis to yield the active pharmacophore .
Advanced Research Questions
Q. How can mechanistic studies elucidate its antiviral activity against RNA viruses?
Methodological Answer:
- Conduct enzyme inhibition assays (e.g., RNA-dependent RNA polymerase assays) at varying compound concentrations (0.1–100 µM) to determine IC50 values. Compare with ribavirin as a positive control .
- Perform molecular docking using software like AutoDock Vina to model interactions between the compound and viral polymerase active sites (PDB: 6XXX) .
Q. What computational approaches predict structure-activity relationships (SAR) for modified analogs?
Methodological Answer:
- Develop QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate with a library of 20 analogs substituting Cl/F at positions 5/6 .
- Apply density functional theory (DFT) to calculate electron density maps for the benzimidazole ring, identifying electrophilic regions for nucleophilic attack .
Q. How can contradictions in cytotoxicity data across cell lines be resolved?
Methodological Answer:
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
Methodological Answer:
Q. How can researchers address discrepancies in reported binding affinities for viral targets?
Methodological Answer:
- Replicate assays under standardized conditions (e.g., 25°C, pH 7.4) using SPR (surface plasmon resonance) to measure KD values. Compare with ITC (isothermal titration calorimetry) for enthalpy/entropy contributions .
- Validate via cryo-EM to visualize compound-target complexes, resolving ambiguities in binding site occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
